molecular formula C5H12N6O4 B14336112 1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea CAS No. 106061-03-4

1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea

Cat. No.: B14336112
CAS No.: 106061-03-4
M. Wt: 220.19 g/mol
InChI Key: VKJDZTNNBRZNLS-UHFFFAOYSA-N
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Description

1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea is a compound with the molecular formula C4H10N4O3 It is known for its unique structure, which includes both carbamoylamino and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea typically involves the reaction of urea derivatives with formaldehyde and carbamoylating agents. One common method is the reaction of urea with formaldehyde in the presence of a catalyst to form the hydroxymethyl derivative, followed by carbamoylation to introduce the carbamoylamino groups .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-carbamoyl-3-[(carbamoylamino)methyl]urea
  • 1-[(carbamoylamino)methyl]-3-(hydroxymethyl)urea

Uniqueness

1-[(Carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea is unique due to its dual functional groups, which provide versatility in chemical reactions and applications. Compared to similar compounds, it offers distinct reactivity and potential for diverse applications in various fields .

Properties

CAS No.

106061-03-4

Molecular Formula

C5H12N6O4

Molecular Weight

220.19 g/mol

IUPAC Name

1-[(carbamoylamino)-hydroxymethyl]-3-[(carbamoylamino)methyl]urea

InChI

InChI=1S/C5H12N6O4/c6-2(12)8-1-9-4(14)11-5(15)10-3(7)13/h5,15H,1H2,(H3,6,8,12)(H3,7,10,13)(H2,9,11,14)

InChI Key

VKJDZTNNBRZNLS-UHFFFAOYSA-N

Canonical SMILES

C(NC(=O)N)NC(=O)NC(NC(=O)N)O

Origin of Product

United States

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